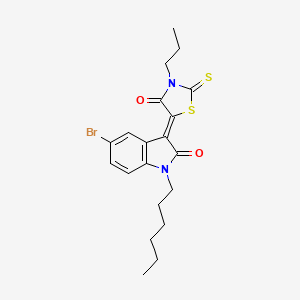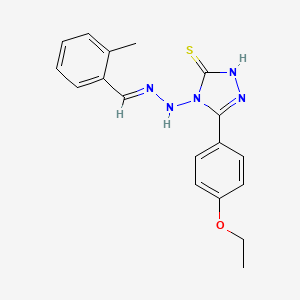![molecular formula C22H22N4OS3 B12019440 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12019440.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)-N'-[(1E,2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、チアゾール環、スルファニル基、アセトヒドラジド部分を特徴とする複雑な有機化合物です。
準備方法
2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)-N'-[(1E,2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。
チアゾール環の形成: チアゾール環は、適切なチオセミカルバジドとカルボン酸またはその誘導体を酸性または塩基性条件下で反応させることで合成することができます。
スルファニル基の導入: スルファニル基は、チアゾール中間体を水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で4-メチルベンジルクロリドと反応させることで導入されます。
アセトヒドラジドとの縮合: 最後のステップは、スルファニルチアゾール中間体とアセトヒドラジドをエタノールまたはメタノールなどの適切な溶媒の存在下で還流条件下で縮合させることです。
化学反応の分析
2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)-N'-[(1E,2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化させることができ、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、ヒドラゾン部分をヒドラジン誘導体に還元します。
置換: この化合物は、特にスルファニル基で、ハロアルカンまたはアシルクロリドなどの試薬を使用して求核置換反応を起こすことができ、さまざまな置換誘導体を生成します。
科学的研究の応用
2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)-N'-[(1E,2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドには、いくつかの科学研究における応用があります。
医薬品化学: この化合物は、そのユニークな構造的特徴により、抗菌剤、抗真菌剤、抗癌剤としての可能性が研究されています。
有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ち、新しい合成方法の開発に使用できます。
材料科学: この化合物のユニークな電子特性により、特定の電子または光学特性を持つ新しい材料の開発に使用できる候補となります。
作用機序
2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)-N'-[(1E,2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、特定の生物学的経路の阻害または活性化につながる可能性があります。
関与する経路: DNA複製、タンパク質合成、シグナル伝達などの細胞プロセスを妨げ、観察される生物学的効果をもたらす可能性があります。
類似の化合物との比較
2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)-N'-[(1E,2E)-2-メチル-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、次のような他の類似の化合物と比較することができます。
3-(4-ブロモフェニル)-2-[(4-メチルベンジル)スルファニル]-4(3H)-キナゾリノン:
2-[(4-メチルベンジル)スルファニル]-5-フェニル-1,3,4-オキサジアゾール: スルファニル基とヘテロ環を持つ点で似ていますが、電子特性と反応性が異なります。.
類似化合物との比較
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can be compared with other similar compounds such as:
3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinone:
2-[(4-Methylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole: Similar in having a sulfanyl group and a heterocyclic ring, but with different electronic properties and reactivity.
特性
分子式 |
C22H22N4OS3 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H22N4OS3/c1-16-8-10-19(11-9-16)14-28-21-25-26-22(30-21)29-15-20(27)24-23-13-17(2)12-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,24,27)/b17-12+,23-13+ |
InChIキー |
GZTGKTYLMBIQSR-WJCXXMICSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC(=CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12019368.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12019393.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12019396.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12019403.png)
![N'-[(E)-phenylmethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12019404.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12019412.png)
![[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-propoxybenzoate](/img/structure/B12019417.png)

![(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12019428.png)
![2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12019435.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019436.png)
